N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9349716
InChI: InChI=1S/C17H15N3O3/c1-22-12-4-6-16(23-2)15(10-12)20-17(21)11-3-5-13-14(9-11)19-8-7-18-13/h3-10H,1-2H3,(H,20,21)
SMILES: COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=NC=CN=C3C=C2
Molecular Formula: C17H15N3O3
Molecular Weight: 309.32 g/mol

N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide

CAS No.:

Cat. No.: VC9349716

Molecular Formula: C17H15N3O3

Molecular Weight: 309.32 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide -

Specification

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
IUPAC Name N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide
Standard InChI InChI=1S/C17H15N3O3/c1-22-12-4-6-16(23-2)15(10-12)20-17(21)11-3-5-13-14(9-11)19-8-7-18-13/h3-10H,1-2H3,(H,20,21)
Standard InChI Key IFMNIBHWWKEVRV-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=NC=CN=C3C=C2
Canonical SMILES COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=NC=CN=C3C=C2

Introduction

N-(2,5-Dimethoxyphenyl)quinoxaline-6-carboxamide is a synthetic compound derived from the quinoxaline family. This compound is characterized by a fused bicyclic structure consisting of a benzene ring and a pyrazine ring, with a carboxamide group at the 6th position of the quinoxaline core. Additionally, it features a dimethoxy-substituted phenyl group attached to the nitrogen atom of the amide. The structural modifications impart unique physicochemical and biological properties to this compound.

Molecular Features

  • Molecular Formula: C16H14N2O3

  • Molecular Weight: Approximately 282.29 g/mol

  • Key Functional Groups:

    • Dimethoxy groups on the phenyl ring enhance lipophilicity.

    • A carboxamide group contributes to hydrogen bonding potential and solubility.

Structural Representation

FeatureDescription
Core StructureQuinoxaline (benzene fused with pyrazine)
Substituents2,5-Dimethoxyphenyl on amide nitrogen
Functional GroupCarboxamide at position 6

Synthesis Pathways

The synthesis of N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide typically involves:

  • Formation of the Quinoxaline Core:

    • Reaction of o-phenylenediamine with a dicarbonyl compound under acidic conditions.

  • Introduction of the Carboxamide Group:

    • Functionalization at the 6th position using carboxylic acid derivatives or acyl chlorides.

  • Attachment of the Dimethoxyphenyl Group:

    • Coupling reactions such as amide bond formation with 2,5-dimethoxyaniline.

Recent advancements in green chemistry have introduced microwave-assisted synthesis and solvent-free methods, which improve yield and reduce environmental impact .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesPotential Applications
N-(2-Methoxyphenyl)quinoxaline-6-carboxamideSingle methoxy group on phenyl ringWeaker lipophilicity; altered activity
Quinoxaline-6-carboxamideNo substituents on phenyl ringBaseline for studying substituent effects
N-(5-Chloro-2-methoxyphenyl)quinoxalineChlorine substituentEnhanced lipophilicity; altered pharmacology

These comparisons highlight how substituents like methoxy or chloro groups significantly influence biological activity and pharmacokinetics .

Future Research Opportunities

  • Biological Target Identification:

    • Investigate interactions with enzymes or receptors.

    • Screen for anticancer or antimicrobial activity.

  • Pharmacokinetic Studies:

    • Assess solubility, stability, and bioavailability.

  • Synthetic Modifications:

    • Explore alternative substituents to optimize activity.

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